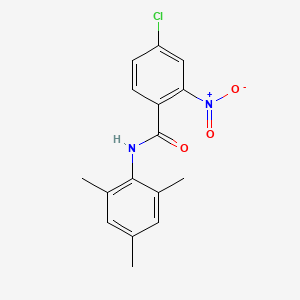

![molecular formula C13H10ClNO3S B5569422 N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is part of a broader class of chemicals that have garnered attention for their unique structural and functional properties. These compounds often contain heterocyclic elements, such as thiophene and dioxine, which contribute to their potential in various applications due to their distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from basic heterocyclic frameworks. Techniques such as amide bond formation, dehydrohalogenation, and cyclization reactions are commonly employed. For instance, dehydrohalogenation of dithioxamide complexes leads to dithioxamidates, which can act as ligands in further chemical synthesis, showcasing the complexity and specificity of synthesis steps in this chemical class (Lanza et al., 2000).

Scientific Research Applications

Light Stability in Derivatives

N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is related to compounds like 3,4-ethylenedioxythiophene-based derivatives, which have been studied for their light stability. These derivatives, including oligomeric compounds and polymers, show changes in stability upon irradiation, indicating potential applications in light-sensitive technologies (Jeuris et al., 2003).

Synthesis and Radiosensitization

Derivatives of nitrothiophenes, closely related to the compound , have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds show potential in cancer therapy, indicating similar possible applications for N-(3-chlorophenyl)-2,3-dihydrothieno derivatives (Threadgill et al., 1991).

Solid-State Characterization

The compound is related to EDOTacid, a comonomer for polymers designed to introduce hydrophilicity into copolymers. Understanding its solid-state packing and physical properties can expand its application in various fields, including materials science (Subramanian et al., 2019).

Antipathogenic Activity

Research on acylthioureas, which are structurally related, demonstrates significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the subject compound in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Polymerization and Chemical Reactivity

Studies on chiral diaminophenoxy proligands and their zinc complexes, which are related to N-(3-chlorophenyl)-2,3-dihydrothieno derivatives, provide insights into their reactivity and potential for polymerization, relevant in materials chemistry and engineering (Labourdette et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c14-8-2-1-3-9(6-8)15-13(16)12-11-10(7-19-12)17-4-5-18-11/h1-3,6-7H,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPABMOMBFGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

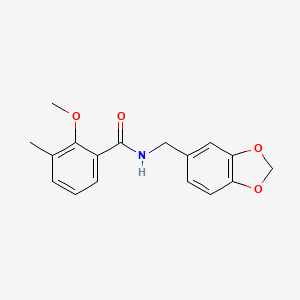

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)

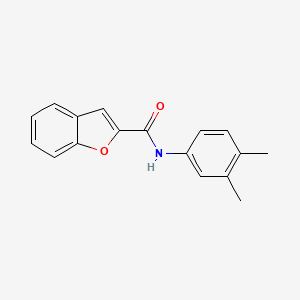

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

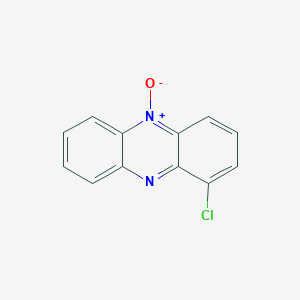

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)